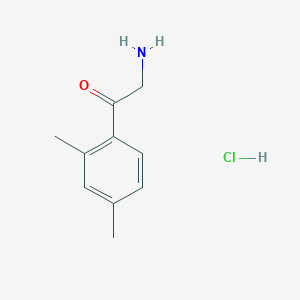
(3-(Chloromethoxy)propyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Chloromethoxy)propyl)(methyl)sulfane is an organic compound with the molecular formula C5H11ClOS It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Chloromethoxy)propyl)(methyl)sulfane typically involves the reaction of 3-chloropropanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Chloromethoxy)propyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(Chloromethoxy)propyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(Chloromethoxy)propyl)(methyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The chlorine atom can participate in substitution reactions, modifying the structure and function of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl propyl sulfide: Similar structure but lacks the chloromethoxy group.
Ethyl methyl sulfide: Similar sulfur-containing compound with different alkyl groups.
Propyl methyl sulfide: Another sulfur-containing compound with a different alkyl chain.
Uniqueness
(3-(Chloromethoxy)propyl)(methyl)sulfane is unique due to the presence of both a chloromethoxy group and a methylsulfane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C5H11ClOS |
|---|---|
Poids moléculaire |
154.66 g/mol |
Nom IUPAC |
1-(chloromethoxy)-3-methylsulfanylpropane |
InChI |
InChI=1S/C5H11ClOS/c1-8-4-2-3-7-5-6/h2-5H2,1H3 |
Clé InChI |
XRIANQWHJLXKEA-UHFFFAOYSA-N |
SMILES canonique |
CSCCCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)
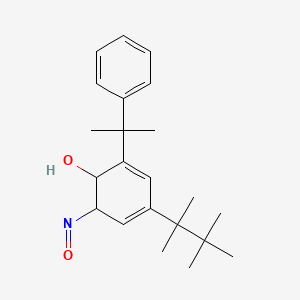
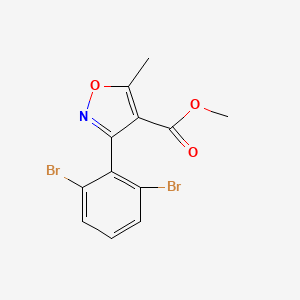




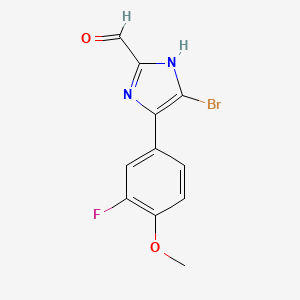

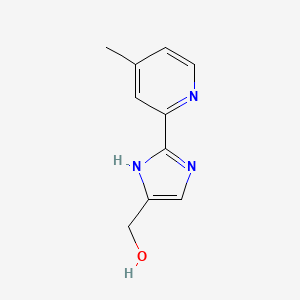
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
